molecular formula C22H23NO6 B385452 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate CAS No. 637752-78-4

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

Cat. No.: B385452
CAS No.: 637752-78-4
M. Wt: 397.4g/mol
InChI Key: XBICLQVANAWASA-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 3,4-dimethoxyphenyl group and a diethylcarbamate moiety

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some coumarin derivatives have biological activity and can interact with various enzymes and receptors in the body .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its synthesis process. Additionally, the compound could be modified to improve its properties or to create new compounds with potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxyphenylacetic acid, which is then subjected to cyclization to form the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the 3,4-dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chroman-4-ol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)propanoic acid
  • 3,4-dimethoxyphenylacetic acid
  • 3,4-dimethoxyphenylacetone

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate is unique due to its chromen-4-one core structure combined with the diethylcarbamate group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)29-15-8-9-16-19(12-15)28-13-17(21(16)24)14-7-10-18(26-3)20(11-14)27-4/h7-13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBICLQVANAWASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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